molecular formula C9H18O B6243232 rac-(1s,3r)-3-pentylcyclobutan-1-ol, trans CAS No. 153873-67-7

rac-(1s,3r)-3-pentylcyclobutan-1-ol, trans

Cat. No.: B6243232
CAS No.: 153873-67-7
M. Wt: 142.2
InChI Key:
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Description

rac-(1s,3r)-3-pentylcyclobutan-1-ol, trans: is a chiral compound with a cyclobutane ring substituted with a pentyl group and a hydroxyl group The compound is notable for its stereochemistry, having specific (1s,3r) configurations, and exists as a racemic mixture of its enantiomers

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1s,3r)-3-pentylcyclobutan-1-ol, trans typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a pentyl-substituted cyclobutene with a suitable oxidizing agent to introduce the hydroxyl group at the desired position. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the correct stereochemistry is achieved.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to separate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: rac-(1s,3r)-3-pentylcyclobutan-1-ol, trans can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed:

    Oxidation: Formation of pentylcyclobutanone or pentylcyclobutanal.

    Reduction: Formation of pentylcyclobutane.

    Substitution: Formation of pentylcyclobutyl halides or amines.

Scientific Research Applications

rac-(1s,3r)-3-pentylcyclobutan-1-ol, trans has several scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific stereochemical requirements.

Mechanism of Action

The mechanism of action of rac-(1s,3r)-3-pentylcyclobutan-1-ol, trans involves its interaction with molecular targets such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The hydroxyl group can form hydrogen bonds with target molecules, while the cyclobutane ring provides structural rigidity. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

    rac-(1s,3r)-3-pentylcyclobutan-1-ol, cis: Differing only in the stereochemistry, this compound has different physical and chemical properties.

    rac-(1s,3r)-3-methylcyclobutan-1-ol, trans: Similar structure but with a methyl group instead of a pentyl group, leading to different reactivity and applications.

    rac-(1s,3r)-3-ethylcyclobutan-1-ol, trans: Another similar compound with an ethyl group, used for comparison in studies of steric effects and reactivity.

Uniqueness: rac-(1s,3r)-3-pentylcyclobutan-1-ol, trans is unique due to its specific stereochemistry and the presence of a pentyl group, which influences its physical properties and reactivity. This makes it a valuable compound for studying stereochemical effects and for use in applications requiring specific chiral configurations.

Properties

CAS No.

153873-67-7

Molecular Formula

C9H18O

Molecular Weight

142.2

Purity

95

Origin of Product

United States

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